4-(Hydroxymethyl)benzene-1,2,3-triol

Catalog No.
S1521847
CAS No.
437988-46-0
M.F
C7H8O4
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)benzene-1,2,3-triol

CAS Number

437988-46-0

Product Name

4-(Hydroxymethyl)benzene-1,2,3-triol

IUPAC Name

4-(hydroxymethyl)benzene-1,2,3-triol

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C7H8O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,8-11H,3H2

InChI Key

KPAQWJFRHOHSRO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1CO)O)O)O

Synonyms

4-(Hydroxymethyl)-1,2,3-benzenetriol

Canonical SMILES

C1=CC(=C(C(=C1CO)O)O)O

Organic Synthesis

Pharmaceuticals

Biochemistry

Antimicrobial Applications

Hair Dyeing

Oxygen Absorption in Gas Analysis

4-(Hydroxymethyl)benzene-1,2,3-triol, also known as 4-hydroxymethyl catechol, is an aromatic compound characterized by a benzene ring with three hydroxyl (-OH) groups and one hydroxymethyl (-CH2OH) group. Its molecular formula is C₇H₈O₃, and it has a molecular weight of 140.14 g/mol. This compound is a colorless solid that is soluble in water and exhibits strong reactivity due to the presence of multiple hydroxyl groups, which can engage in various

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-hydroxybenzenecarboxylic acid.
  • Demethylation: Compounds containing methoxy groups can undergo demethylation reactions to yield phenolic compounds.
  • Condensation Reactions: It can react with aldehydes or ketones to form various derivatives through condensation mechanisms.
  • Esterification: The hydroxyl groups can react with acids to form esters, which may have different properties and applications.

4-(Hydroxymethyl)benzene-1,2,3-triol exhibits various biological activities:

  • Antioxidant Properties: The hydroxyl groups contribute to its ability to scavenge free radicals, making it a potential candidate for antioxidant applications.
  • Antimicrobial Activity: Studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.
  • Pharmacological Potential: Due to its structural similarities with other biologically active compounds, it may have implications in drug development and therapeutic applications.

Several methods can be employed to synthesize 4-(hydroxymethyl)benzene-1,2,3-triol:

  • Hydroxymethylation of Catechol: This involves the reaction of catechol with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group.
  • Reduction of 4-(Formyl)benzene-1,2-diol: The reduction of the corresponding aldehyde can yield the desired triol.
  • Chemical Modification of Lignans: As lignans are natural sources containing similar structures, chemical modifications can lead to the formation of this compound.

4-(Hydroxymethyl)benzene-1,2,3-triol has several applications:

  • Cosmetics and Personal Care Products: Its antioxidant properties make it suitable for use in skincare formulations.
  • Pharmaceuticals: Potential use in developing drugs due to its biological activities.
  • Food Industry: As a natural preservative or antioxidant in food products.

Research on interaction studies involving 4-(hydroxymethyl)benzene-1,2,3-triol has revealed its potential interactions with various biomolecules:

  • Protein Binding Studies: Investigations into how this compound binds to proteins could provide insights into its pharmacokinetic properties.
  • Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, highlighting its potential therapeutic effects.

Several compounds share structural similarities with 4-(hydroxymethyl)benzene-1,2,3-triol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-(Hydroxymethyl)-5-methylphenol606488-95-30.92
5-Hydroxy-1,3-phenylene dimethanol153707-56-30.92
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol1349715-76-90.89
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol1349718-88-20.89

These compounds are structurally related but differ in their functional groups and potential biological activities. The unique arrangement of hydroxyl and hydroxymethyl groups in 4-(hydroxymethyl)benzene-1,2,3-triol distinguishes it from these similar compounds and contributes to its specific properties and applications.

XLogP3

0.5

Dates

Modify: 2024-04-15

Explore Compound Types